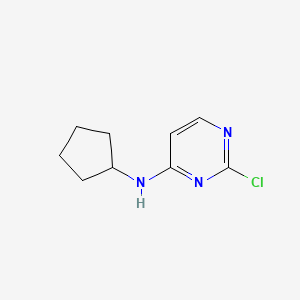

2-Chloro-n-cyclopentyl-4-pyrimidinamine

Descripción general

Descripción

2-Chloro-n-cyclopentyl-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-cyclopentyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-n-cyclopentyl-4-pyrimidinamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a corresponding aminopyrimidine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmaceutical Development

The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. Its structural characteristics allow it to modulate enzyme activities, making it a candidate for developing kinase inhibitors. Specifically, it has been linked to inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby impacting cancer cell proliferation.

1.2 Mechanism of Action

The primary mechanism involves the inhibition of specific kinases, such as CDK4 and CDK6. By interfering with these enzymes, the compound can induce cell cycle arrest at the G1 phase, which is essential for controlling uncontrolled cell growth typical in cancers .

Chemical Biology

2.1 Structure-Activity Relationship Studies

Researchers utilize 2-Chloro-n-cyclopentyl-4-pyrimidinamine to explore structure-activity relationships of pyrimidine derivatives. This involves studying how modifications to the compound affect its biological activity and interactions with molecular targets . Such studies are crucial for optimizing drug design and enhancing therapeutic efficacy.

Material Science

3.1 Development of New Materials

Beyond medicinal applications, this compound can be employed in material science for developing polymers or coatings with enhanced chemical resistance. Its unique chemical properties allow for potential innovations in creating materials that require specific performance characteristics.

Case Studies

5.1 Palbociclib Derivative Development

A study focused on synthesizing derivatives from this compound demonstrated improved metabolic stability and efficacy against hormone receptor-positive breast cancer cells compared to established drugs like palbociclib. This highlights the compound's potential in developing more effective cancer therapies.

5.2 Antimicrobial Properties

Research into various derivatives revealed effective antifungal activity against multiple strains, suggesting that these compounds could be utilized as fungicides in agricultural settings. This aspect broadens the application scope of this compound beyond medicinal chemistry into agricultural science.

Mecanismo De Acción

The mechanism of action of 2-Chloro-n-cyclopentyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar Compounds

(2-Chloro-pyrimidin-4-yl)-cyclopropylamine: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.

(2-Chloro-pyrimidin-4-yl)-ferrocene: This derivative includes a ferrocene moiety, which imparts unique electrochemical properties.

Uniqueness

2-Chloro-n-cyclopentyl-4-pyrimidinamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the cyclopentyl group influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Propiedades

Fórmula molecular |

C9H12ClN3 |

|---|---|

Peso molecular |

197.66 g/mol |

Nombre IUPAC |

2-chloro-N-cyclopentylpyrimidin-4-amine |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) |

Clave InChI |

RAWKDZURTZRMEB-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)NC2=NC(=NC=C2)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.